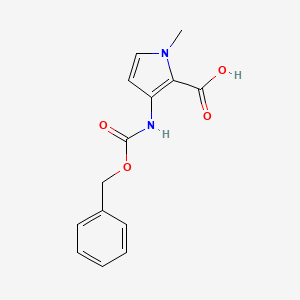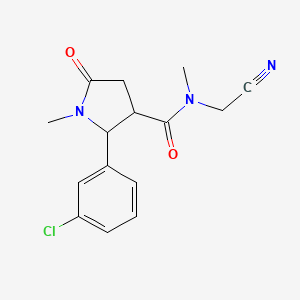
Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate (also known as FSOX) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FSOX is a heterocyclic compound that contains both an oxazole and a carboxylate functional group.
Mécanisme D'action
The mechanism of action of FSOX involves its inhibition of HDAC activity. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. Inhibition of HDACs by compounds such as FSOX can lead to increased acetylation of histones and the activation of genes that may be involved in disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSOX are still being studied. However, it has been shown to have anti-proliferative effects in cancer cells and anti-inflammatory effects in animal models of inflammatory diseases. FSOX has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FSOX is its relatively simple synthesis method, which allows for large-scale production. Additionally, FSOX has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of FSOX is its specificity for HDACs, which may limit its usefulness in treating diseases that are not associated with HDAC dysregulation.
Orientations Futures
There are several potential future directions for research on FSOX. One area of interest is the development of FSOX derivatives with improved specificity or potency. Additionally, FSOX could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the therapeutic potential of FSOX could be investigated in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of FSOX involves the reaction of 3-fluorosulfonylbenzoic acid with methyl 3-aminocrotonate in the presence of a base. The reaction proceeds through an intramolecular cyclization to form the oxazole ring, followed by esterification to form the carboxylate group. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be completed in a few hours. The purity of the final product can be confirmed using techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
FSOX has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO6S/c1-17-11(14)9-6-10(18-13-9)7-3-2-4-8(5-7)19-20(12,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTNRHUAIJSRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)
![5-[(2,4-Difluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2804701.png)
![4-({[(2-Methylphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2804702.png)
![(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2804703.png)




![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2804709.png)

![N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2804718.png)

